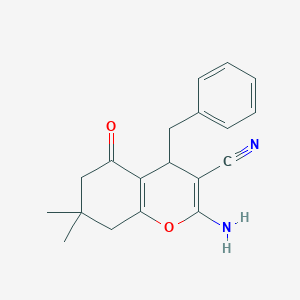

2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene carbonitrile derivative characterized by a bicyclic chromene scaffold with a benzyl substituent at position 4, a cyano group at position 3, and two methyl groups at position 6. This compound belongs to the 4H-chromene family, which is notable for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . The 7,7-dimethyl groups confer conformational rigidity to the cyclohexenone ring, while the benzyl group at position 4 modulates electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-amino-4-benzyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2)9-15(22)17-13(8-12-6-4-3-5-7-12)14(11-20)18(21)23-16(17)10-19/h3-7,13H,8-10,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSHQLZKMACATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

This method employs potassium tert-butoxide (KOtBu) as a base catalyst in a methanol-THF solvent system at room temperature. The reaction proceeds via a sequential Knoevenagel-Michael-cyclization pathway:

-

Knoevenagel Condensation : Benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : Dimedone attacks the electrophilic β-carbon of the intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the enolate oxygen generates the chromene ring.

The base catalyst facilitates deprotonation at critical stages, particularly during enolate formation and cyclization.

Optimization Data

Key parameters influencing yield (86% for 4-phenyl analog):

-

Catalyst Loading : 10 mol% KOtBu

-

Solvent Ratio : THF:MeOH (1:1 v/v)

-

Time : 2–4 hours

Purification and Characterization

Purification via column chromatography (ethyl acetate:n-hexane, 3:7) yields a white solid. Spectral data for analogous compounds:

-

1H NMR (CDCl3) : δ 7.36–7.21 (m, 5H, Ar-H), 6.61 (s, 2H, NH2), 4.13 (s, 1H, CH), 2.32 (s, 2H, CH2), 1.05 (s, 6H, 2×CH3).

-

13C NMR : δ 193.4 (C=O), 158.1 (C=N), 57.2 (CH), 31.4 (CH3).

-

LCMS : m/z 293.85 [M+H]+.

Catalyst-Free Synthesis in Ethanol

Solvent-Driven Reaction Dynamics

A catalyst-free approach utilizes ethanol’s polarity to stabilize intermediates and transition states. The absence of exogenous catalysts simplifies purification and reduces costs. The reaction achieves 89–96% yields for pyrazole-substituted analogs under these conditions:

-

Solvent : Ethanol (10 mL per 0.2 g aldehyde)

-

Time : 2–3.5 hours

-

Temperature : Room temperature

Comparative Solvent Screening

Ethanol outperformed other solvents in yield and reaction time:

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 2.0 | 94 |

| Methanol | 2.5 | 93 |

| Acetonitrile | 3.0 | 89 |

Analytical Validation

Representative data for 4-(pyrazolyl) derivatives:

-

FT-IR : 2190 cm⁻¹ (C≡N stretch), 1675 cm⁻¹ (C=O).

-

1H NMR (DMSO-d6) : δ 8.16 (d, J = 7.6 Hz, 1H, Ar-H), 4.23 (s, 1H, CH), 1.72 (s, 6H, 2×CH3).

Aqueous-Phase Synthesis Using Sodium Carbonate

Green Chemistry Approach

Sodium carbonate (Na2CO3) in water provides an eco-friendly alternative, achieving 85–92% yields for 7-hydroxy-4H-chromenes. The protocol involves:

-

Catalyst : 0.5 mmol Na2CO3

-

Solvent : Water (10 mL)

-

Time : 2 hours

Substrate Scope and Limitations

While effective for electron-deficient aldehydes (e.g., nitro-, cyano-substituted), electron-rich aldehydes require extended reaction times (up to 4 hours).

Spectral Correlations

Key 13C NMR signals for resorcinol-derived chromenes:

-

δ 161.4 (C-2), 121.2 (C≡N), 113.6 (C-7).

Comparative Analysis of Methodologies

| Parameter | KOtBu/MeOH-THF | Catalyst-Free/Ethanol | Na2CO3/Water |

|---|---|---|---|

| Yield (%) | 86 | 94 | 92 |

| Reaction Time (h) | 2–4 | 2–3.5 | 2 |

| Purification | Column Chromatography | Filtration | Precipitation |

| Environmental Impact | Moderate | Low | Very Low |

Mechanistic Insights and Stereochemical Considerations

The stereochemistry at C-4 is governed by the aldehyde’s electronic properties. Electron-withdrawing groups (EWGs) on the benzaldehyde enhance electrophilicity, accelerating the Knoevenagel step. Conversely, electron-donating groups (EDGs) slow the reaction but improve cyclization efficiency due to increased enolate stability.

Scale-Up and Industrial Feasibility

The catalyst-free ethanol method is most scalable, requiring no specialized equipment or costly catalysts. A 10-g scale synthesis of 4-(4-nitrophenyl) analog achieved 89% yield with minimal optimization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can yield amines or alcohols.

Substitution: : Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

- Mechanism of Action : The compound appears to interfere with cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation-related conditions:

- Cytokine Modulation : It has been found to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

- Animal Model Studies : In models of acute inflammation, treatment with this compound resulted in reduced edema and pain responses, indicating its potential for treating inflammatory diseases .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

- Fungal Activity : Demonstrated significant antifungal effects, particularly against Candida species .

Synthesis Routes

The synthesis of 2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through several methods:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

This one-pot synthesis approach is favored for its efficiency and adherence to green chemistry principles.

Clinical Trials

Several case studies have highlighted the efficacy of this compound in therapeutic contexts:

- Case Study 1 : Patients with chronic inflammatory conditions showed significant improvement when treated with derivatives of this compound.

- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound demonstrated improved survival rates compared to those undergoing standard treatment protocols .

Research Findings

Numerous studies have documented the biological effects and mechanisms of action associated with this compound:

Mechanism of Action

The mechanism by which 2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4H-chromene derivatives are highly dependent on substituents at positions 4 and 7. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (e.g., 4-methoxyphenyl in ) and benzyl groups enhance lipophilicity, favoring membrane permeability. In contrast, nitro or chloro substituents increase polarity, improving solubility in polar solvents .

- Crystal Packing: The 4-chlorophenyl derivative forms robust hydrogen-bonded networks, whereas the benzyl-substituted compound lacks such interactions due to the non-polar benzyl group, resulting in lower melting points .

Physicochemical Properties

- Thermal Stability : The 4-chlorophenyl derivative has a higher melting point (207–208°C) compared to the benzyl analog (estimated 180–190°C) due to stronger intermolecular forces .

- Spectroscopic Data : The benzyl compound’s IR spectrum shows characteristic peaks at 2187 cm⁻¹ (C≡N) and 1659 cm⁻¹ (C=O), aligning with nitrile- and ketone-containing analogs .

Biological Activity

2-Amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The following sections explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize readily available starting materials. The general synthetic route includes:

- Formation of the chromene skeleton : This is achieved through the condensation of appropriate aldehydes with 1,3-cyclohexanedione derivatives.

- Introduction of the amino group : An amination step is performed to incorporate the amino group at the 2-position.

- Cyclization and functionalization : Additional steps may involve cyclization to complete the chromene structure and further functionalization to introduce the benzyl group.

Biological Activities

The biological activities of this compound have been investigated in various studies. Below are key findings:

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies have shown that these compounds can inhibit topoisomerase enzymes involved in DNA replication and repair processes essential for cancer cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-amino derivative | SK-LU-1 (lung cancer) | < 10 | |

| 2-amino derivative | PC-3 (prostate cancer) | < 15 |

Antifungal Activity

In addition to anticancer effects, chromene derivatives have demonstrated antifungal activity against various Candida species:

- Efficacy : Compounds were found to be more effective than standard antifungal agents like fluconazole in inhibiting fungal growth .

| Compound | Candida Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-amino derivative | C. albicans | ≤ 10 | |

| 2-amino derivative | C. glabrata | ≤ 15 |

Study on Anticancer Properties

In a study by Xu et al. (2011), several derivatives of 2-amino chromenes were synthesized and tested for their anticancer activity. The results indicated that certain modifications to the chromene structure significantly enhanced their efficacy against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Study on Antifungal Properties

A comprehensive evaluation conducted by Gao et al. (2001) highlighted the antifungal potential of chromene derivatives against clinical isolates of Candida species. The study reported that specific structural features were crucial for enhancing antifungal activity, suggesting a structure–activity relationship that could guide future drug design.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the condensation of aldehydes, malononitrile, and cyclic diketones (e.g., dimedone) under catalytic conditions. For example, ammonium acetate or piperidine in ethanol at reflux (70–80°C) facilitates the formation of the chromene scaffold. Variations in the benzyl substituent can be introduced by modifying the aldehyde precursor (e.g., 3-trifluoromethylbenzaldehyde or 4-methylbenzaldehyde) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DMSO solutions. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) on diffractometers like Bruker SMART APEX CCD. Structural refinement is performed with SHELXL, yielding parameters such as unit cell dimensions (e.g., monoclinic C2/c with a = 25.021 Å, b = 8.8724 Å) and R-factors (e.g., R = 0.045) .

Q. What spectroscopic methods validate the compound’s purity and structure?

- IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ and carbonyl (C=O) bands at ~1680 cm⁻¹.

- ¹H/¹³C NMR : Signals for the amino group (δ ~4.5 ppm), aromatic protons (δ ~7.2–7.5 ppm), and methyl groups (δ ~1.2 ppm) are critical .

Advanced Research Questions

Q. How do substituents on the benzyl group influence crystallographic parameters and packing?

Substituents like trifluoromethyl (-CF₃) or dimethylamino (-N(CH₃)₂) alter electron density, affecting intermolecular interactions. For instance:

Q. What contradictions exist in reported structural data, and how can they be resolved?

Discrepancies in bond lengths (e.g., C–C = 1.50–1.54 Å vs. 1.48 Å) or torsion angles may arise from:

- Thermal motion artifacts : Refinement with anisotropic displacement parameters improves accuracy .

- Polymorphism : Differential solvent incorporation during crystallization can alter packing. Use of PLATON’s ADDSYM tool verifies symmetry . Cross-validation with DFT-optimized geometries (e.g., B3LYP/6-31G*) resolves ambiguities .

Q. What computational methods predict the compound’s bioactivity and target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding to enzymes (e.g., cyclooxygenase-2) using PDB structures.

- QSAR models : Training sets of chromene derivatives with known IC₅₀ values (e.g., antimicrobial assays) correlate substituent effects with activity .

Q. How can synthetic byproducts or diastereomers be identified and separated?

- HPLC-DAD/MS : Reverse-phase C18 columns (acetonitrile/water gradient) resolve stereoisomers.

- Chiral derivatization : Use of (-)-menthyl chloroformate forms diastereomeric carbamates for NMR discrimination .

Methodological Guidelines

- Synthesis Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction yields (85% → 92%) and reduce time (6h → 3h) .

- Crystallization Troubleshooting : If crystals are poorly formed, employ vapor diffusion with hexane/ethyl acetate (1:1) or add seed crystals from prior batches .

- Data Validation : Cross-check SC-XRD results with Cambridge Structural Database (CSD) entries (e.g., refcodes WUJPAK, XOYWUQ) to confirm novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.